3-Ethoxy-2-methylpropane-1-sulfonyl chloride
Overview
Description
3-Ethoxy-2-methylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S . It has a molecular weight of 200.69 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Generation and Trapping of Sulfenes
Sulfenes, generated in situ from sulfonyl chlorides like 2-methyl-2-phenylpropanesulfonyl chloride, can be trapped by cyclopentadiene to give [4 + 2] cycloadducts. This process demonstrates the utility of sulfonyl chlorides in generating reactive intermediates for cycloaddition reactions, a fundamental strategy in synthetic organic chemistry (Opitz et al., 1995).
Bactericidal Properties of Pyridinium Chlorides
The reaction between 3-ethoxymethylpyridine and chloromethylalkyl ether or sulfide produces pyridinium chlorides with potent bacteriostatic properties against various microbial strains. This highlights the role of sulfonyl chlorides in synthesizing compounds with significant biological activity (Weglewski et al., 1991).
Catalytic Systems for Benzimidazoles Synthesis
Ionic liquids derived from sulfonyl chlorides efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, facilitating the synthesis of benzimidazole derivatives. This application underscores the versatility of sulfonyl chlorides in catalysis, contributing to greener and more efficient synthetic methodologies (Khazaei et al., 2011).
Synthesis of Aromatic Multisulfonyl Chlorides
Sulfonyl chlorides play a crucial role in the synthesis of complex organic molecules, such as functional aromatic bis(sulfonyl chlorides) and multisulfonyl chlorides. These compounds are pivotal in constructing dendritic and other sophisticated organic structures, demonstrating the utility of sulfonyl chlorides in advanced organic synthesis and materials science (Percec et al., 2001).
Materials Science and Polymer Chemistry
- Polymer Electrode Enhancement: The use of sulfonated polymers as binders in polymer batteries demonstrates the role of sulfonyl chloride derivatives in improving the electrochemical properties of cathode materials. This application is particularly relevant in the development of high-performance energy storage devices (Ju et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethoxy-2-methylpropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJFFVARYEUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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